molecular formula C19H18N4O3 B7054885 N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indole-6-carboxamide

N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indole-6-carboxamide

Cat. No.: B7054885
M. Wt: 350.4 g/mol
InChI Key: GKYLJKKWOXQVDK-UHFFFAOYSA-N
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Description

N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules, making it a subject of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c20-17(24)7-9-22-18(25)13-2-1-3-15(10-13)23-19(26)14-5-4-12-6-8-21-16(12)11-14/h1-6,8,10-11,21H,7,9H2,(H2,20,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYLJKKWOXQVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=CN3)C(=O)NCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the indole core followed by functionalization at specific positions to introduce the desired substituents. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.

    Functionalization: Introduction of the carboxamide group at the 6-position and the carbamoylphenyl group at the 3-position. This may involve reactions such as amide coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, automated synthesis platforms, and large-scale purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: Reduction of the carboxamide group can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indole-6-carboxamide is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it a valuable compound for targeted research and development.

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